molecular formula C15H21NO5 B2982865 (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid CAS No. 77171-41-6

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Cat. No.: B2982865
CAS No.: 77171-41-6
M. Wt: 295.335
InChI Key: BHTRKISIDQZUQX-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a phenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while Boc deprotection results in the free amine .

Scientific Research Applications

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then participate in various biochemical reactions. The hydroxyl and phenyl groups contribute to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
  • (2R,3R)-3-(Boc-amino)-2-hydroxy-4-methylbutyric acid
  • (2R,3R)-3-(Boc-amino)-2-hydroxy-4-ethylbutyric acid

Uniqueness

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is unique due to the presence of the phenyl group, which can enhance its reactivity and potential biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKISIDQZUQX-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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